Diethyl 1-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, fluorophenyl, and methylsulfanylphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s unique substituents may also contribute to its specific binding affinity and selectivity for different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Felodipine: Known for its use in treating high blood pressure and angina.
Uniqueness
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[4-(METHYLSULFANYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct biological and chemical properties compared to other dihydropyridine derivatives. Its fluorophenyl and methylsulfanylphenyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26FNO4S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
diethyl 1-[(4-fluorophenyl)methyl]-4-(4-methylsulfanylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26FNO4S/c1-4-30-24(28)21-15-27(14-17-6-10-19(26)11-7-17)16-22(25(29)31-5-2)23(21)18-8-12-20(32-3)13-9-18/h6-13,15-16,23H,4-5,14H2,1-3H3 |
InChI Key |
YKDUVEFPQHABMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)SC)C(=O)OCC)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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